molecular formula C6H10ClNO B7987106 1-((R)-3-Chloro-pyrrolidin-1-yl)-ethanone

1-((R)-3-Chloro-pyrrolidin-1-yl)-ethanone

Cat. No.: B7987106
M. Wt: 147.60 g/mol
InChI Key: XGOJGYXQTAFAOJ-ZCFIWIBFSA-N
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Description

1-(®-3-Chloro-pyrrolidin-1-yl)-ethanone is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a chlorine atom and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(®-3-Chloro-pyrrolidin-1-yl)-ethanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dihalobutane and ammonia or a primary amine.

    Introduction of the Ethanone Group: The ethanone group can be introduced via an acylation reaction using acetyl chloride (CH3COCl) or acetic anhydride (C4H6O3) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

In an industrial setting, the production of 1-(®-3-Chloro-pyrrolidin-1-yl)-ethanone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(®-3-Chloro-pyrrolidin-1-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ethanone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

1-(®-3-Chloro-pyrrolidin-1-yl)-ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(®-3-Chloro-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(®-3-Bromo-pyrrolidin-1-yl)-ethanone: Similar structure with a bromine atom instead of chlorine.

    1-(®-3-Fluoro-pyrrolidin-1-yl)-ethanone: Similar structure with a fluorine atom instead of chlorine.

    1-(®-3-Iodo-pyrrolidin-1-yl)-ethanone: Similar structure with an iodine atom instead of chlorine.

Uniqueness

1-(®-3-Chloro-pyrrolidin-1-yl)-ethanone is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also affect the compound’s physicochemical properties, such as solubility and stability, making it distinct from its halogenated analogs.

Properties

IUPAC Name

1-[(3R)-3-chloropyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c1-5(9)8-3-2-6(7)4-8/h6H,2-4H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOJGYXQTAFAOJ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC[C@H](C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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